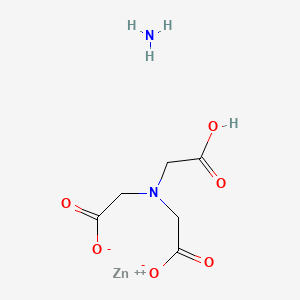

Nitrilotriacetic acid ammonium zinc salt

Description

Properties

CAS No. |

68015-78-1 |

|---|---|

Molecular Formula |

C6H10N2O6Zn |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

zinc;azane;2-[carboxylatomethyl(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.H3N.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);1H3;/q;;+2/p-2 |

InChI Key |

NFDKDWCWFNVOIA-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].N.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrilotriacetic acid ammonium zinc salt can be synthesized through the reaction of nitrilotriacetic acid with zinc salts in the presence of ammonium ions. The typical reaction involves dissolving nitrilotriacetic acid in water, followed by the addition of zinc chloride and ammonium hydroxide. The reaction mixture is then heated to facilitate the formation of the complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Nitrilotriacetic acid ammonium zinc salt undergoes various chemical reactions, including:

Complexation Reactions: Forms stable complexes with other metal ions.

Substitution Reactions: Ligands in the complex can be replaced by other ligands.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

Complexation: Zinc chloride, ammonium hydroxide, and nitrilotriacetic acid.

Substitution: Other metal salts or ligands.

Hydrolysis: Acidic or basic solutions.

Major Products Formed

Complexation: Stable metal complexes.

Substitution: New metal-ligand complexes.

Hydrolysis: Decomposition products of nitrilotriacetic acid and zinc salts.

Scientific Research Applications

Agricultural Applications

Nitrilotriacetic acid ammonium zinc salt is primarily utilized in agriculture to enhance nutrient availability and plant growth. Its chelating properties allow it to form soluble complexes with metal ions, particularly zinc, making these nutrients more accessible to plants.

Nutrient Uptake Enhancement

- Zinc Availability : Zinc is an essential micronutrient for plant growth. The use of this compound improves the solubility of zinc in soil, facilitating better absorption by plant roots. Studies have shown that plants treated with this compound exhibit improved root development and overall growth performance compared to untreated controls .

Stress Resistance

- Drought Tolerance : Research indicates that applying this compound can enhance a plant's tolerance to abiotic stresses such as drought. For instance, crops treated with this compound demonstrated increased root mass and better survival rates during periods of water deficiency .

Environmental Applications

The environmental applications of this compound are significant in water treatment and remediation processes.

Heavy Metal Remediation

- Chelation of Contaminants : this compound can effectively chelate heavy metals in contaminated water bodies, reducing their bioavailability and toxicity. This application is crucial in mitigating the effects of industrial pollutants on aquatic ecosystems .

Wastewater Treatment

- Sequestration of Metals : In wastewater treatment facilities, this compound helps sequester harmful metal ions, facilitating their removal from effluents before discharge into natural water bodies. Its ability to form stable complexes with metals enhances the efficiency of conventional treatment methods .

Industrial Applications

This compound finds utility in various industrial processes due to its chelating properties.

Pulp and Paper Industry

- Process Improvement : In the pulp and paper industry, this compound is used to control metal ions that can interfere with bleaching processes. By stabilizing these ions, it helps maintain product quality and process efficiency .

Electroplating

- Metal Ion Control : In electroplating applications, this compound assists in controlling the deposition of metal ions on substrates, ensuring uniform coating thickness and enhancing surface properties .

Agricultural Study on Crop Yield

A study conducted on corn crops treated with this compound showed a significant increase in yield compared to control groups. The treatment enhanced root growth by stimulating auxin production, leading to better nutrient uptake and improved drought resistance .

| Treatment Type | Root Mass (g) | Crop Yield (kg/ha) |

|---|---|---|

| Control | 15 | 200 |

| NTA Zinc Salt | 25 | 300 |

Environmental Remediation Case

In a case study involving a contaminated river, the application of this compound resulted in a 50% reduction in bioavailable heavy metals over six months. This demonstrated its effectiveness as a remediation agent in aquatic environments .

Mechanism of Action

The mechanism of action of nitrilotriacetic acid ammonium zinc salt involves the chelation of metal ions. The nitrilotriacetic acid moiety binds to zinc ions through its carboxylate and amine groups, forming a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to form stable complexes with metal ions is the basis for its various applications.

Comparison with Similar Compounds

Nitrilotriacetic Acid Trisodium Salt (NTA-Na₃)

- Structure and Stability : NTA trisodium salt (C₆H₆NNa₃O₇) lacks ammonium and zinc ions but shares the NTA³⁻ ligand. It exhibits a high complexation affinity for divalent cations like Ca²⁺ and Zn²⁺, with a complexation equilibrium constant slightly larger than that of the ammonium zinc salt in ammonia solutions .

- Applications :

- Toxicity : Classified as a toxic chemical under the U.S. TRI list (CAS 5064-31-3), requiring stringent regulatory compliance .

Zinc Nitrate Hydrate (Zn(NO₃)₂·xH₂O)

- Structure and Stability: A simple inorganic salt without chelating ligands. It dissociates readily in water, providing Zn²⁺ ions but lacking the stability of NTA-based complexes.

- Applications: Material Synthesis: Precursor for CdS/CdSe solar cells and zinc oxide nanomaterials . Limitations: High solubility leads to rapid ion release, making it less suitable for controlled-release applications compared to NTA complexes.

Zinc Acetate (Zn(CH₃COO)₂)

- Structure and Stability : Contains acetate ligands, which provide moderate chelation. Less stable than NTA complexes, as evidenced by lower complexation constants.

- Applications :

Ammonium Hexafluorostannate ((NH₄)₂SnF₆)

- Structure and Stability : Contains ammonium but coordinates with tin (Sn) instead of zinc. Fluoride ligands enhance stability but limit biocompatibility.

Research Findings and Industrial Relevance

- Stability in Ammonia Systems : The ammonium zinc salt forms a tetra-zinc-ammonia complex, which is more stable than Zn-acetate or Zn-nitrate complexes, enabling efficient metal recovery in hydrometallurgy .

- Electroplating Performance : While it reduces toxicity compared to cyanide-based baths, challenges include temperature sensitivity and ammonium chloride corrosion .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing nitrilotriacetic acid ammonium zinc salt, and how can purity be validated?

- Methodology : Adapt synthesis protocols from analogous NTA salts. For example, dissolve nitrilotriacetic acid in a solvent (e.g., isopropanol) and react with ammonium hydroxide and zinc sulfate under controlled heating. Neutralization steps should be monitored via pH titration. Validate purity using infrared spectroscopy (IR) to confirm carboxylate salt bands (~1670 cm⁻¹) and ammonium absorption (3.5–4.5 µm region) . Additionally, elemental analysis (e.g., ICP-MS) can verify stoichiometric ratios of Zn²⁺ and NH₄⁺.

Q. Which analytical techniques are suitable for quantifying this compound in aqueous matrices?

- Methodology : Employ colorimetric assays with zinc-specific reagents. For instance, the zinc-Zincon method involves ion-exchange resin pretreatment, filtration, and reaction with Zincon reagent to form a colored complex detectable at 620 nm (detection limit: 0.2 mg/L). Adjust pH to 2.0–2.5 and use ferric nitrate for interference removal in complex matrices . Cross-validate results with ICP-OES for zinc quantification.

Q. How does this compound function as a complexing agent in hydrometallurgical applications?

- Methodology : In zinc ore leaching, integrate NTA³⁻ into ammonia solutions (e.g., 0.5 mol/L NTA³⁻ at pH 9.3) to stabilize Zn²⁺ via tetra-zinc-ammonia complexes. Use HYDRA/MEDUSA software to model speciation and confirm stability constants experimentally. Optimize molar ratios of ammonia/ammonium salts (e.g., 1:1) to enhance leaching efficiency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the toxicological effects of this compound?

- Methodology : Address conflicting data (e.g., renal vs. urothelial toxicity) by controlling zinc bioavailability. In rodent models, co-administer zinc sulfate with NTA to mimic nephrotoxic conditions, and measure urinary Zn²⁺ via atomic absorption spectroscopy. For urothelial effects, focus on calcium depletion mechanisms using fluorescence calcium assays in vitro . Differentiate dose-dependent responses (high doses for calcium depletion vs. lower doses for zinc chelation).

Q. How can solid-state NMR be optimized to study protein interactions with this compound?

- Methodology : Recharge NTA-functionalized matrices with 100 mM zinc sulfate to replace paramagnetic ions (e.g., Ni²⁺). Use ^1H NMR with water-suppression techniques to mitigate line broadening caused by ammonium protons. Validate zinc-NTA coordination via ^67Zn NMR or EXAFS if signal sensitivity is insufficient .

Q. What factors influence the stability of this compound in electroplating baths, and how can degradation be minimized?

- Methodology : Monitor pH (4–6) and ammonium chloride concentrations to prevent NH₃ volatilization. Use cyclic voltammetry to assess redox stability and EDTA titration to quantify free Zn²⁺. Introduce auxiliary complexants (e.g., citric acid) to buffer against pH fluctuations and reduce sensitivity to impurities .

Q. How do environmental variables (pH, ionic strength) affect the speciation of this compound in aqueous systems?

- Methodology : Conduct speciation studies using UV-Vis spectroscopy with metallochromic indicators (e.g., Eriochrome Black T). Compare experimental data with thermodynamic modeling (e.g., MEDUSA) under varying conditions (pH 7–10, ionic strength 0.1–1.0 M). Validate Zn-NTA complexation constants via potentiometric titrations .

Contradiction Analysis and Experimental Design

Q. How can researchers reconcile discrepancies in reported complexation constants for this compound?

- Methodology : Standardize experimental conditions (temperature, ionic strength) and validate methods across labs. Use multiple techniques (e.g., isothermal titration calorimetry, fluorescence quenching) to cross-check stability constants. Account for competing ions (e.g., Ca²⁺, Mg²⁺) using ion-selective electrodes .

Q. What controls are necessary to distinguish between ligand displacement and pH effects in zinc-NTA chelation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.